

Application Notes and Protocols for Nintedanib in Mouse Models of Lung Fibrosis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Nintedanib*

Cat. No.: *B1684533*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of **Nintedanib** in preclinical mouse models of pulmonary fibrosis. The protocols and data presented are intended to assist in the design and execution of in vivo studies to evaluate the efficacy of **Nintedanib** and other anti-fibrotic compounds.

Nintedanib is a small molecule tyrosine kinase inhibitor that targets multiple pathways implicated in the pathogenesis of lung fibrosis.^{[1][2][3]} It has been approved for the treatment of idiopathic pulmonary fibrosis (IPF) in humans and has demonstrated efficacy in various animal models of the disease.^{[3][4]} The primary mechanism of action involves the inhibition of platelet-derived growth factor receptors (PDGFR α and β), fibroblast growth factor receptors (FGFR 1-3), and vascular endothelial growth factor receptors (VEGFR 1-3).^{[1][2]} By blocking these receptors, **Nintedanib** interferes with the proliferation, migration, and differentiation of fibroblasts, key effector cells in the fibrotic process.^{[1][3][5]}

Data Presentation: Nintedanib Dosage in Mouse Lung Fibrosis Models

The following table summarizes the dosages of **Nintedanib** used in various in vivo mouse models of lung fibrosis. The most common model is bleomycin-induced fibrosis, which mimics many features of human IPF.^{[6][7][8]}

Mouse Strain	Fibrosis Induction Model	Nintedanib Dosage	Administration Route	Treatment Schedule	Key Findings
C57BL/6	Intratracheal bleomycin	30 mg/kg/day	Oral gavage	Continuous (starting before bleomycin)	Fully prevented the establishment of fibrosis.[9]
C57BL/6	Intratracheal bleomycin	30 mg/kg/day	Oral gavage	Therapeutic (starting 9 days after bleomycin)	Led to faster resolution of fibrosis.[9]
C57BL/6	Intratracheal bleomycin	30, 60, 120 mg/kg/day	Oral gavage	Therapeutic (starting 7 days after bleomycin for 21 days)	Dose-dependent reduction in pulmonary fibrosis.[10] [11]
C57BL/6	Intratracheal bleomycin	50 mg/kg/day	Oral gavage	Once daily for 5 days/week for 3 weeks	Alleviated pulmonary injury and fibrosis.[12]
C57BL/6	Intratracheal bleomycin	30, 60 mg/kg/day	Oral gavage	Preventive (day 0-14) or Therapeutic (day 7-21)	Reduced lung inflammation and fibrosis. [13]
C57BL/6	Intratracheal bleomycin with mechanical ventilation	30, 60, 100 mg/kg/day	Oral gavage	Once daily for 5 days before mechanical ventilation	Ameliorated mechanical stretch-augmented fibrosis.[14]

C57/B6N Rag2 KO	Intratracheal bleomycin and human IPF airway basal cells	Not specified, twice daily	Not specified	Not specified	Attenuated pulmonary fibrosis. [15] [16]
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Experimental Protocols

Protocol 1: Bleomycin-Induced Lung Fibrosis in Mice

This protocol describes a standard method for inducing pulmonary fibrosis in mice using a single intratracheal instillation of bleomycin.[\[6\]](#)[\[7\]](#)

Materials:

- Bleomycin sulfate
- Sterile, pyrogen-free saline
- Anesthesia (e.g., isoflurane, ketamine/xylazine)
- Animal handling and surgical equipment (e.g., intubation platform, light source, micro-syringes)
- C57BL/6 mice (8-12 weeks old, male or female)

Procedure:

- Animal Preparation: Acclimatize mice to the laboratory environment for at least one week prior to the experiment.
- Anesthesia: Anesthetize the mouse using a suitable anesthetic agent. Ensure a surgical plane of anesthesia is reached by monitoring the lack of response to a pedal withdrawal reflex.
- Intratracheal Instillation:
 - Position the anesthetized mouse in a supine position on an intubation platform.

- Visualize the trachea using a light source and gently expose the vocal cords.
- Carefully insert a sterile catheter or needle into the trachea.
- Instill a single dose of bleomycin (typically 1.5 - 3.0 U/kg) dissolved in a small volume of sterile saline (e.g., 50 µL).
- The control group should receive an equivalent volume of sterile saline.
- Recovery: Monitor the mouse until it has fully recovered from anesthesia. Provide appropriate post-procedural care, including analgesics if necessary.
- Fibrosis Development: Fibrosis will develop over the following 14-28 days. The peak of fibrosis is typically observed between days 21 and 28.^[8]

Protocol 2: Administration of Nintedanib

This protocol outlines the preparation and administration of **Nintedanib** to mice.

Materials:

- **Nintedanib** powder
- Vehicle for suspension (e.g., 0.5% hydroxyethyl cellulose (HEC) in sterile water)
- Oral gavage needles (stainless steel, ball-tipped)
- Syringes
- Balance and weighing paper

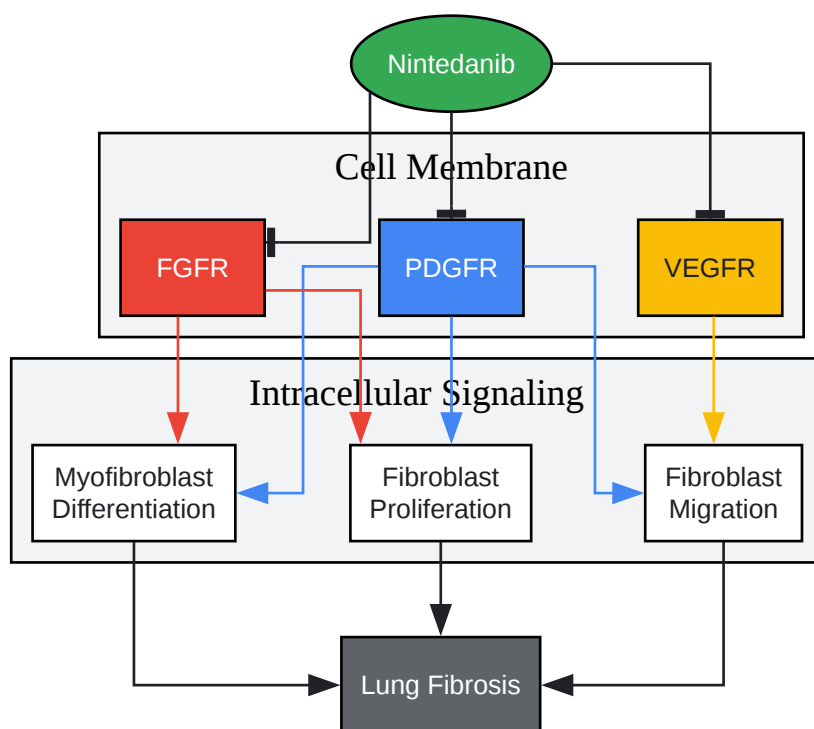
Procedure:

- Preparation of **Nintedanib** Suspension:
 - Calculate the total amount of **Nintedanib** required based on the number of mice, their average weight, and the desired dose.
 - Weigh the **Nintedanib** powder accurately.

- Prepare the vehicle solution (e.g., 0.5% HEC).
- Gradually add the **Nintedanib** powder to the vehicle while vortexing or stirring to ensure a homogenous suspension. Prepare fresh daily.
- Oral Gavage Administration:
 - Gently restrain the mouse.
 - Measure the distance from the tip of the mouse's nose to the last rib to determine the appropriate insertion depth for the gavage needle.
 - Fill a syringe with the correct volume of the **Nintedanib** suspension.
 - Carefully insert the gavage needle into the esophagus and advance it to the predetermined depth.
 - Slowly administer the suspension.
 - Monitor the mouse for any signs of distress during and after the procedure.
- Dosing Schedule: Administer **Nintedanib** once daily at the same time each day for the duration of the treatment period as defined by the experimental design (preventive or therapeutic).

Visualizations

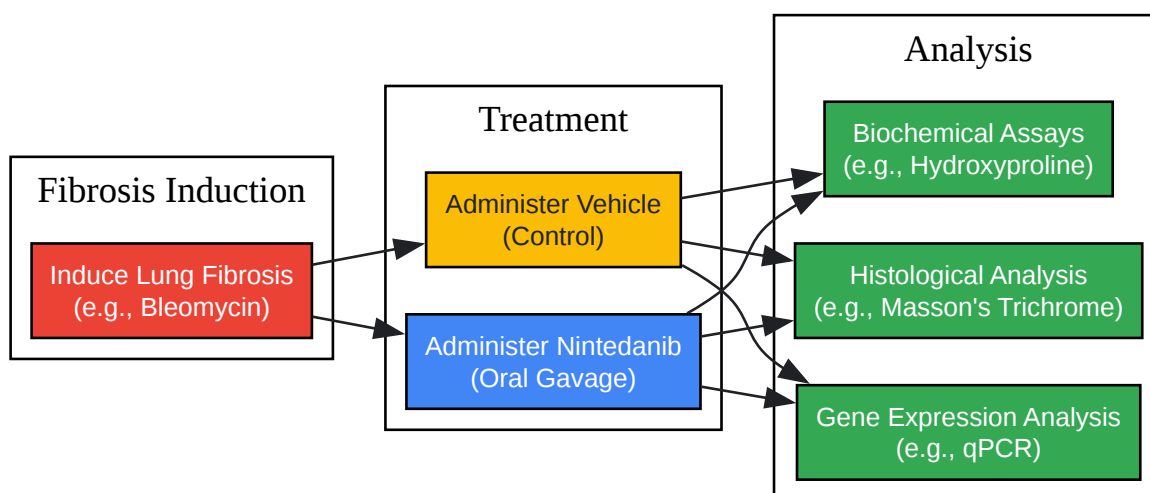
Signaling Pathway of Nintedanib in Lung Fibrosis



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Caption: **Nintedanib** inhibits key signaling pathways in lung fibrosis.

Experimental Workflow for Evaluating Nintedanib in a Mouse Model



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Caption: Experimental workflow for in vivo **Nintedanib** efficacy studies.

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- To cite this document: BenchChem. [Application Notes and Protocols for Nintedanib in Mouse Models of Lung Fibrosis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1684533#nintedanib-dosage-for-in-vivo-mouse-models-of-lung-fibrosis>]

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